N-tert-Butyl-3-(piperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-3-piperazin-1-ylpropanamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the propanamide moiety further define its structure, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-piperazin-1-ylpropanamide typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride, followed by the introduction of the piperazine ring. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of tert-butylamine with 3-chloropropanoyl chloride in the presence of triethylamine.
Step 2: Introduction of the piperazine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of N-tert-butyl-3-piperazin-1-ylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-piperazin-1-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-tert-butyl-3-piperazin-1-ylpropanoic acid.
Reduction: Formation of N-tert-butyl-3-piperazin-1-ylpropanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-tert-butyl-3-piperazin-1-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-piperazin-1-ylpropanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
Uniqueness
N-tert-butyl-3-piperazin-1-ylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the propanamide moiety enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
89009-65-4 |
---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-tert-butyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)4-7-14-8-5-12-6-9-14/h12H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
YFUMHFIKKHFJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.